Cas no 2034301-99-8 (N1-(3,4-dimethylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide)

N1-(3,4-dimethylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide 化学的及び物理的性質
名前と識別子
-
- AKOS025316018
- F6454-2996
- 2034301-99-8
- N'-(3,4-dimethylphenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide
- N1-(3,4-dimethylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide
- N'-(3,4-dimethylphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide
-
- インチ: 1S/C21H31N3O2S/c1-15-3-4-18(13-16(15)2)23-21(26)20(25)22-14-17-5-9-24(10-6-17)19-7-11-27-12-8-19/h3-4,13,17,19H,5-12,14H2,1-2H3,(H,22,25)(H,23,26)
- InChIKey: GFZKGNISCFVLBG-UHFFFAOYSA-N
- ほほえんだ: S1CCC(CC1)N1CCC(CNC(C(NC2C=CC(C)=C(C)C=2)=O)=O)CC1
計算された属性
- せいみつぶんしりょう: 389.21369841g/mol
- どういたいしつりょう: 389.21369841g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 502
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 86.7Ų
N1-(3,4-dimethylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6454-2996-2μmol |
N'-(3,4-dimethylphenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide |
2034301-99-8 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
Life Chemicals | F6454-2996-20μmol |
N'-(3,4-dimethylphenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide |
2034301-99-8 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
Life Chemicals | F6454-2996-10μmol |
N'-(3,4-dimethylphenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide |
2034301-99-8 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
Life Chemicals | F6454-2996-3mg |
N'-(3,4-dimethylphenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide |
2034301-99-8 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
Life Chemicals | F6454-2996-10mg |
N'-(3,4-dimethylphenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide |
2034301-99-8 | 90%+ | 10mg |
$79.0 | 2023-07-05 | |
Life Chemicals | F6454-2996-25mg |
N'-(3,4-dimethylphenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide |
2034301-99-8 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
Life Chemicals | F6454-2996-40mg |
N'-(3,4-dimethylphenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide |
2034301-99-8 | 90%+ | 40mg |
$140.0 | 2023-07-05 | |
Life Chemicals | F6454-2996-75mg |
N'-(3,4-dimethylphenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide |
2034301-99-8 | 90%+ | 75mg |
$208.0 | 2023-07-05 | |
Life Chemicals | F6454-2996-30mg |
N'-(3,4-dimethylphenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide |
2034301-99-8 | 90%+ | 30mg |
$119.0 | 2023-07-05 | |
Life Chemicals | F6454-2996-100mg |
N'-(3,4-dimethylphenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide |
2034301-99-8 | 90%+ | 100mg |
$248.0 | 2023-07-05 |
N1-(3,4-dimethylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
N1-(3,4-dimethylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamideに関する追加情報
Introduction to N1-(3,4-dimethylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide (CAS No. 2034301-99-8)
N1-(3,4-dimethylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2034301-99-8, represents a novel class of molecules with potential applications in the development of therapeutic agents. The intricate structure of this oxalamide derivative, featuring a 3,4-dimethylphenyl group and a piperidinyl moiety linked through a tetrahydro-2H-thiopyran ring, makes it a subject of intense study for its unique chemical properties and biological activities.
The chemical composition of N1-(3,4-dimethylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide underscores its complexity and potential versatility. The presence of the 3,4-dimethylphenyl group suggests possible interactions with biological targets that rely on aromatic stacking or hydrophobic interactions, while the piperidinyl moiety is often associated with central nervous system (CNS) activity and can serve as a scaffold for further derivatization. The tetrahydro-2H-thiopyran ring adds an additional layer of structural complexity, which may influence both the solubility and metabolic stability of the compound.
In recent years, there has been a growing interest in oxalamide derivatives due to their broad spectrum of biological activities. Oxalamides have been explored as inhibitors of various enzymes and as modulators of protein-protein interactions. The specific arrangement of functional groups in N1-(3,4-dimethylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide positions it as a promising candidate for further investigation in drug discovery. Its unique structural features may enable it to interact with biological targets in ways that conventional pharmacophores cannot, potentially leading to the development of novel therapeutic strategies.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the tetrahydro-2H-thiopyran ring, for instance, necessitates precise control over reaction conditions to avoid unwanted side products. Similarly, the coupling of the piperidinyl moiety to the oxalamide core must be carried out under conditions that preserve the integrity of both functional groups. These synthetic challenges highlight the expertise required to produce such complex molecules and underscore the importance of advanced synthetic methodologies in modern drug development.
One of the most compelling aspects of N1-(3,4-dimethylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is its potential as a lead compound for further medicinal chemistry exploration. Researchers are increasingly leveraging computational methods and high-throughput screening techniques to identify promising scaffolds for drug development. This compound's unique structural features make it an attractive starting point for structure-based drug design (SBDD), where computational models are used to predict how a molecule will interact with its target.
The< strong>tetrahydro-2H-thiopyran ring in particular has garnered attention for its ability to modulate biological activity through steric and electronic effects. This moiety has been incorporated into various drug candidates due to its potential to enhance binding affinity and selectivity. In the case of N1-(3,4-dimethylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yll)piperidin 4 -y l)methyl)oxalamide , the< strong>tetrahydro 2 H thiopyran ring may contribute to its ability to interact with specific biological targets while minimizing off-target effects.
The< strong>piperidin 4 yl group is another key feature that warrants further investigation. Piperidine derivatives are well-known for their role in CNS drugs, where they often serve as pharmacophores responsible for receptor binding and pharmacological activity. The incorporation of this group into N1-(3 , 4 dimethy l phen yl ) - N 2 - ( ( 1 - ( tet ra hy dro - 2 H th i op y ra n - 4 - yl ) p ip er id i n - 4 - y l ) m e th y l ) o x al am ide suggests potential applications in treating neurological disorders or other conditions where CNS modulation is relevant.
The< strong>3 , 4 dimethy l phen yl group adds an additional layer of complexity to this compound's structure . Aromatic rings such as this one are frequently found in biologically active molecules due to their ability to engage in π-stacking interactions or hydrophobic effects . These interactions can significantly influence binding affinity and selectivity , making< strong >3 , 4 dimethy l phen yl a valuable pharmacophore in drug design . In N1 -(3 , 4 dimethy l phen yl ) - N 2 - ( ( 1 - ( tet ra hy dro - 2 H th i op y ra n - 4 - yl ) p ip er id i n - 4 - y l ) m e th y l ) o x al am ide , this group may contribute to interactions with biological targets that rely on aromatic residues or hydrophobic pockets within proteins or enzymes .
The oxalamide core itself is another important feature that contributes to this compound's potential biological activity . Oxalamides have been explored as inhibitors of various enzymes , including proteases and kinases . Their ability to form hydrogen bonds and engage in other non-covalent interactions makes them versatile scaffolds for drug design . In N1 -(3 , 4 dimethy l phen yl ) - N 2 - ( ( 1 - ( tet ra hy dro - 2 H th i op y ra n - 4 - yl ) p ip er id i n - 4 - y l ) m e th y l ) o x al am ide , the oxalamide moiety may serve as a key pharmacophore responsible for interactions with biological targets . Further investigation into this compound's enzymatic activity could reveal new therapeutic opportunities.
The< strong>tetrahydropyran ring is another important feature that contributes to this compound's potential biological activity . Tetrahydropyrans are known for their ability to modulate biological activity through steric and electronic effects . They can influence binding affinity by introducing specific spatial constraints or by altering electronic properties through conjugation with other functional groups . In N1 -(3 , 4 dimethy l phen yl ) - N 2 - ( ( 1 - ( tet ra hy dro -
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